Pentanamide, N-heptyl-5-hydroxy-
Description
Pentanamide, N-heptyl-5-hydroxy- is a substituted amide derivative characterized by a pentanamide backbone (C₅H₁₁NO) modified with a heptyl group at the nitrogen atom and a hydroxyl group at the 5-position of the pentanoyl chain. For example, 5-hydroxy pentanamide (CAS 29686-12-2) has a molecular weight of 117.15 g/mol and a hydroxyl group that enhances polarity and hydrogen-bonding capacity . The addition of a heptyl chain likely increases hydrophobicity, influencing solubility and interaction with biological targets.
Properties
CAS No. |
130804-27-2 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-heptyl-5-hydroxypentanamide |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-7-10-13-12(15)9-6-8-11-14/h14H,2-11H2,1H3,(H,13,15) |
InChI Key |
GEEOSOJYLJGOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between N-heptyl-5-hydroxy-pentanamide and related compounds:
Physicochemical Properties
- Hydrophobicity : The heptyl chain in N-heptyl-5-hydroxy-pentanamide increases its logP value compared to 5-hydroxy pentanamide, reducing water solubility but improving membrane permeability.
- Hydrogen Bonding : The hydroxyl group at C5 enables hydrogen bonding, similar to 5-hydroxy pentanamide, but the heptyl chain may sterically hinder interactions .
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